molecular formula C30H48O5 B1149182 2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid CAS No. 102519-34-6

2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid

Cat. No. B1149182
CAS RN: 102519-34-6
M. Wt: 489
InChI Key:
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Description

2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid is a pentacyclic triterpenoid that is olean-12-en-28-oic acid substituted by hydroxy groups at positions 2, 3, and 23 respectively . It has been isolated from the leaves of Rosa laevigata . It has a role as a plant metabolite and an anti-inflammatory agent .


Molecular Structure Analysis

The molecular formula of 2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid is C30H48O5 . The molecular weight is 488.7 g/mol . The IUPAC name is (4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 606.0±55.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±3.9 mmHg at 25°C . The enthalpy of vaporization is 103.3±6.0 kJ/mol . The flash point is 334.3±28.0 °C . The index of refraction is 1.581 . The molar refractivity is 136.6±0.4 cm3 .

Mechanism of Action

Target of Action

It’s known to haveanti-inflammatory effects , suggesting it may interact with targets involved in the inflammatory response.

Mode of Action

Given its anti-inflammatory role

Biochemical Pathways

Considering its anti-inflammatory properties , it may influence pathways related to inflammation and immune response.

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNHLTKFBKYDOJ-LHFSSXJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H]([C@@]3(C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid
Reactant of Route 2
2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid
Reactant of Route 3
2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid
Reactant of Route 4
2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid
Reactant of Route 5
2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid
Reactant of Route 6
2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid

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